(2S)-2-(2-Anthryl)pyrrolidine
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Overview
Description
(2S)-2-(2-Anthryl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene and pyrrolidine.
Formation of Intermediate: The anthracene is functionalized to introduce a reactive group, such as a halide or a boronic acid.
Coupling Reaction: The functionalized anthracene is then coupled with pyrrolidine using a suitable catalyst, such as palladium, under specific reaction conditions (e.g., temperature, solvent, and time).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the anthracene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2S)-2-(2-Anthryl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Naphthyl)pyrrolidine: Similar structure with a naphthalene moiety instead of anthracene.
(2S)-2-(Phenyl)pyrrolidine: Contains a phenyl group instead of anthracene.
(2S)-2-(2-Fluorenyl)pyrrolidine: Features a fluorenyl group instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)pyrrolidine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(2S)-2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m0/s1 |
InChI Key |
ALRGYZKVVXVRCO-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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